Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidine itself, which have similar structural features and biological activities.
Pyrazine derivatives: Compounds such as pyrazinamide and pyrazinecarboxylic acid share the pyrazine core structure and exhibit related chemical properties.
Uniqueness
Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate is unique due to its combined piperidine and pyrazine moieties, which confer distinct chemical and biological properties. This dual structure allows it to participate in a variety of reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 6-piperidin-1-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-7-12-8-10(13-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI Key |
IPVRCMBVCAHHPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)N2CCCCC2 |
Origin of Product |
United States |
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